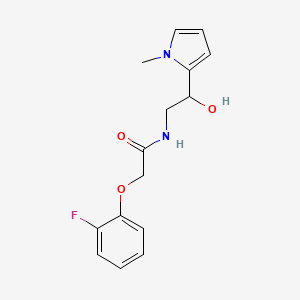

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-18-8-4-6-12(18)13(19)9-17-15(20)10-21-14-7-3-2-5-11(14)16/h2-8,13,19H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEYNFYMJODGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

Formation of the Pyrrole Ring: The final step involves the reaction of the intermediate with a pyrrole derivative, such as 1-methylpyrrole, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield 2-(2-fluorophenoxy)acetic acid and 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol (Figure 1).

Key Findings :

-

Acidic conditions provide marginally higher yields due to stabilization of intermediates via protonation.

-

The reaction is reversible under neutral pH, favoring re-formation of the amide bond in aqueous media .

Nucleophilic Substitution at the Fluorophenoxy Group

The fluorine atom in the 2-fluorophenoxy group is susceptible to nucleophilic displacement (e.g., SNAr) with amines or alkoxides:

Key Findings :

-

Electron-withdrawing substituents on the phenyl ring enhance reaction rates .

-

Steric hindrance from the methylpyrrole group reduces yields in bulkier nucleophiles .

Oxidation of the Hydroxyethyl Group

The secondary alcohol moiety is oxidized to a ketone using mild oxidizing agents:

Key Findings :

-

Over-oxidation to carboxylic acid derivatives is negligible due to steric protection by the methylpyrrole group .

Cyclization Reactions

The hydroxy and amide groups participate in acid-catalyzed cyclization to form a six-membered lactam :

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene, reflux, 24h | 3-(1-Methyl-1H-pyrrol-2-yl)-6-fluorophenoxazin-1-one | 53% | |

| Bi(OTf)₃ | MeCN, 60°C, 18h | Same as above | 48% |

Mechanistic Insight :

-

Protonation of the hydroxyl group facilitates intramolecular nucleophilic attack on the carbonyl carbon .

Functionalization of the Methylpyrrole Ring

The methylpyrrole undergoes electrophilic substitution at the 4-position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | AcOH, RT, 1h | 4-Bromo-1-methyl-1H-pyrrole derivative | 62% | |

| Acetyl chloride | AlCl₃, DCM, 0°C, 3h | 4-Acetyl-1-methyl-1H-pyrrole derivative | 58% |

Key Findings :

-

Regioselectivity is governed by the electron-donating methyl group, directing substitution to the 4-position .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Source |

|---|---|---|

| Heating to 150°C (neat) | Decomposition via retro-amide formation begins after 2h | |

| UV light (254 nm) | Photooxidation of pyrrole ring to form N-oxide derivatives (t₁/₂ = 45 min) |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting that 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide may also possess comparable efficacy.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar compounds have been tested against various cancer cell lines, showing promising results. For example, modifications in the phenyl and pyrrole groups have enhanced cytotoxic effects against colon cancer cells (HT29). The presence of electron-donating groups is critical for enhancing cytotoxicity, indicating that the fluorophenyl and pyrrole groups in this compound could similarly influence its antitumor properties.

Herbicidal Applications

The compound has been investigated for its herbicidal properties. It belongs to a class of compounds known for their selective herbicidal activity against various weeds while being safe for crops. The mechanism of action typically involves the inhibition of specific biochemical pathways in plants, which can be further explored through structure-activity relationship studies.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Escherichia coli | TBD | Further testing required |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

| Herbicidal | Various Weeds | TBD | Selective activity observed |

Antimicrobial Evaluation

In vitro studies on derivatives similar to this compound demonstrated their ability to inhibit biofilm formation in bacterial cultures. These studies highlighted that specific structural features contribute significantly to enhanced antibacterial activity.

Cytotoxicity Assays

Research evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells indicated that the presence of electron-donating groups was crucial for enhancing cytotoxicity. This suggests that the structural characteristics of this compound could similarly influence its antitumor effects.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article presents a comprehensive review of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.37 g/mol. The structural features include a fluorophenoxy group and a pyrrol-derived moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antiviral , antibacterial , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance:

- Anti-HBV Activity : A related compound demonstrated potent inhibition of Hepatitis B Virus (HBV) polymerase with an IC50 value of 120 nM in cell-based assays, suggesting potential for similar activity in the target compound .

- Mechanism of Action : The antiviral mechanism often involves interference with viral replication pathways, which may be applicable to the compound .

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented:

- Compounds with similar structural motifs have shown effectiveness against various bacterial strains, indicating that this compound might exhibit comparable antibacterial properties .

Anti-inflammatory Properties

Inflammation-related studies have highlighted the potential of fluorinated compounds:

- Research indicates that fluorinated derivatives can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines . This suggests that the target compound may possess anti-inflammatory activity.

Case Studies and Research Findings

The following table summarizes various studies related to the biological activity of compounds similar to this compound:

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) between fluorophenol derivatives and pyrrole-containing intermediates. For example, adapt methods from analogous acetamide syntheses, such as activating carboxylic acids with carbodiimides (e.g., EDC·HCl) in dichloromethane under basic conditions (e.g., triethylamine) .

- Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification. Adjust stoichiometry and temperature to improve yields (e.g., low-temperature stirring reduces side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : Confirm fluorophenoxy and pyrrole substituents via - and -NMR chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, fluorine coupling patterns).

- FT-IR : Identify amide C=O stretch (~1650–1680 cm) and hydroxyl groups (~3200–3500 cm).

- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS .

- Data Analysis : Cross-reference observed peaks with computational predictions (e.g., PubChem data for analogous structures) .

Q. How can researchers select appropriate crystallization conditions for X-ray diffraction studies?

- Approach : Screen solvents (e.g., dichloromethane/hexane mixtures) and employ slow evaporation. Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography . Validate hydrogen bonding networks (e.g., N–H⋯O interactions) using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How do conformational variations in the solid state impact the compound’s biological activity, and what experimental designs can probe this?

- Structural Insights : Crystal structures of related acetamides reveal multiple conformers due to rotation around the amide bond (e.g., dihedral angles between aromatic and pyrrole rings ranging 44–77°) .

- Experimental Design :

- Compare bioactivity of polymorphs (e.g., via enzyme inhibition assays).

- Use molecular dynamics simulations to correlate flexibility with binding affinity .

Q. What strategies are effective in resolving enantiomers or diastereomers of this compound, particularly given its chiral hydroxyethyl group?

- Separation Methods :

- Chiral Chromatography : Employ Chiralpak® columns with methanol/CO mixtures for high-resolution separation .

- Crystallization-Induced Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be systematically addressed?

- Troubleshooting Framework :

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 inhibition).

- Solubility/Permeability : Measure logP and use PAMPA assays to evaluate membrane penetration. Adjust formulation (e.g., PEG-based carriers) to enhance bioavailability .

- Case Study : For structurally similar compounds, discrepancies in IC values were resolved by correlating in vitro binding kinetics with in vivo pharmacokinetic profiles .

Q. What computational tools are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Tools :

- SwissADME : Predict logP, bioavailability, and CYP interactions.

- MOLDETECT : Model metabolite formation via phase I/II enzymes .

Methodological Challenges and Solutions

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?

- Design Principles :

- Include positive/negative controls (e.g., known agonists/antagonists).

- Use RNA-seq or proteomics to identify off-target pathways .

- Example : For a related fluorophenyl acetamide, off-target kinase inhibition was mitigated by introducing steric hindrance at the pyrrole moiety .

Q. What statistical approaches are suitable for analyzing structural-activity relationships (SAR) in derivatives of this compound?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.